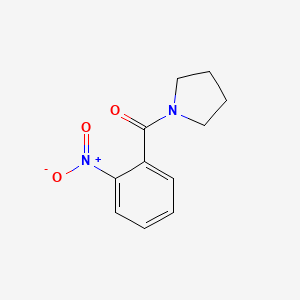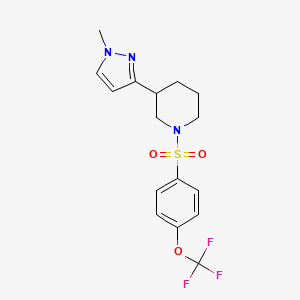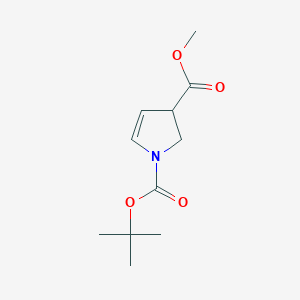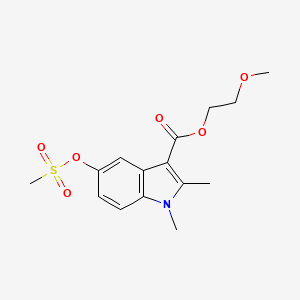
2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate, also known as MMiV, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMiV belongs to the class of indole derivatives that have been shown to possess various biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate is not fully understood. However, it has been proposed that 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate exerts its biological effects by interacting with various molecular targets, including DNA, proteins, and enzymes. 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has been shown to induce DNA damage and inhibit DNA synthesis, leading to apoptosis in cancer cells. Additionally, 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has been reported to modulate the activity of various enzymes and receptors, including opioid receptors and cyclooxygenase-2.
Biochemical and Physiological Effects:
2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis by activating the intrinsic apoptotic pathway. 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. Furthermore, 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has been reported to have analgesic effects by modulating the activity of opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has been shown to be effective in vitro and in vivo, making it a promising candidate for further research. However, one of the limitations of using 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate in lab experiments is its potential toxicity. 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has been reported to induce DNA damage and cause cytotoxicity in some cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate. One area of interest is the development of 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate and its molecular targets. Furthermore, the potential use of 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate in combination with other anticancer or anti-inflammatory agents should be explored. Finally, the development of 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate-based drug delivery systems may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate involves the reaction of 5-bromo-1H-indole-3-carboxylic acid with dimethyl sulfate, followed by the reaction of the resulting compound with potassium methylsulfonate and 2-methoxyethanol. The final product is obtained after purification using column chromatography. This method has been reported to produce 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate with a yield of 70-80%.
Aplicaciones Científicas De Investigación
2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity by inducing apoptosis in cancer cells. 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate has been shown to have analgesic effects by modulating the activity of opioid receptors.
Propiedades
IUPAC Name |
2-methoxyethyl 1,2-dimethyl-5-methylsulfonyloxyindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-10-14(15(17)21-8-7-20-3)12-9-11(22-23(4,18)19)5-6-13(12)16(10)2/h5-6,9H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGWAZEUGUXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OS(=O)(=O)C)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2905922.png)
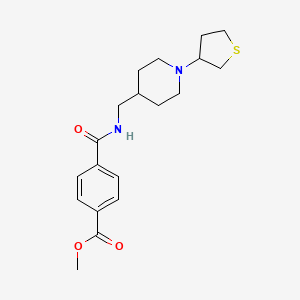
![4-methyl-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2905926.png)
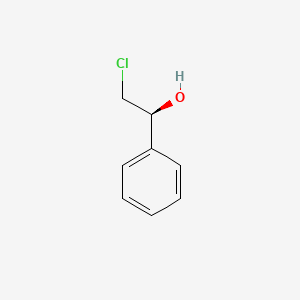
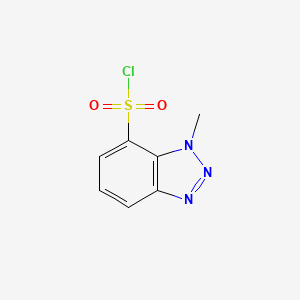

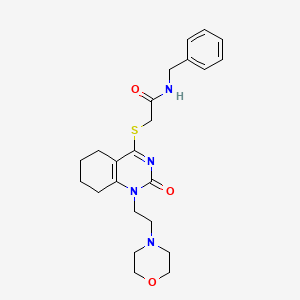
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)


![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/no-structure.png)
